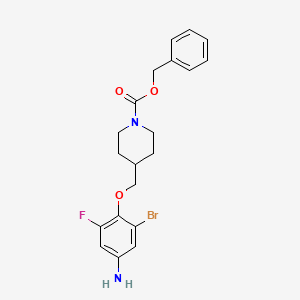

4-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-piperidine-1-carboxylic acid benzyl ester

Description

The compound 4-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-piperidine-1-carboxylic acid benzyl ester is a benzyl ester derivative featuring a piperidine ring linked to a phenoxymethyl group. The aromatic ring is substituted with amino (4-position), bromo (2-position), and fluoro (6-position) groups.

Properties

IUPAC Name |

benzyl 4-[(4-amino-2-bromo-6-fluorophenoxy)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrFN2O3/c21-17-10-16(23)11-18(22)19(17)26-12-15-6-8-24(9-7-15)20(25)27-13-14-4-2-1-3-5-14/h1-5,10-11,15H,6-9,12-13,23H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKPEEBYOGKROE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COC2=C(C=C(C=C2Br)N)F)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

*Hypothetical formula based on structural analysis.

Pharmacological and Chemical Insights

- Electronic Effects : Bromine (electron-withdrawing) and fluorine (high electronegativity) in the target compound may enhance binding to electron-rich biological targets, such as receptors or enzymes. This contrasts with the trifluoromethyl group in CAS 629625-96-3, which provides steric bulk and metabolic resistance .

- Hydrogen Bonding: The amino group in the target compound enables hydrogen bonding, a feature absent in the hydroxy-substituted QD-5750. This difference could impact solubility and target engagement .

- Bioactivity: The propionyl-amino derivative from demonstrates opioid receptor binding, suggesting that piperidine-linked benzyl esters are viable scaffolds for CNS-targeted drugs. The target compound’s bromo and fluoro substituents may similarly modulate receptor affinity .

Key Research Findings

- Stability : Benzyl esters (target compound) are generally less stable than tert-butyl esters (e.g., BP 14329170911-92-9 in ), which resist enzymatic hydrolysis .

- Purity and Yield: Analogs like QD-5750 achieve 95% purity, while the propionyl-amino derivative in has a moderate yield (39%), highlighting variability in synthetic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.